molecular formula C27H28N2O4 B11283721 3-{2-[2-(2,4-dimethylphenoxy)ethoxy]ethyl}-2-(4-methoxyphenyl)quinazolin-4(3H)-one

3-{2-[2-(2,4-dimethylphenoxy)ethoxy]ethyl}-2-(4-methoxyphenyl)quinazolin-4(3H)-one

Cat. No.: B11283721
M. Wt: 444.5 g/mol
InChI Key: ZUEARFIHQFJAJW-UHFFFAOYSA-N
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Description

3-{2-[2-(2,4-DIMETHYLPHENOXY)ETHOXY]ETHYL}-2-(4-METHOXYPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[2-(2,4-DIMETHYLPHENOXY)ETHOXY]ETHYL}-2-(4-METHOXYPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the quinazolinone core and the introduction of the phenoxy and methoxy groups. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-{2-[2-(2,4-DIMETHYLPHENOXY)ETHOXY]ETHYL}-2-(4-METHOXYPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new aromatic or aliphatic groups.

Scientific Research Applications

3-{2-[2-(2,4-DIMETHYLPHENOXY)ETHOXY]ETHYL}-2-(4-METHOXYPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be used to investigate biological pathways and interactions due to its potential bioactivity.

    Medicine: It may serve as a lead compound for developing new pharmaceuticals, particularly in areas like oncology and neurology.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-{2-[2-(2,4-DIMETHYLPHENOXY)ETHOXY]ETHYL}-2-(4-METHOXYPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(3,4-dimethylphenoxy)-2-methylpropanoate
  • N-(2-(3,4-DIMETHOXYPHENYL)ETHYL)-2-METHYL-6-PHENYLTHIENO(2,3-D)PYRIMIDIN-4-AMINE
  • 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Uniqueness

3-{2-[2-(2,4-DIMETHYLPHENOXY)ETHOXY]ETHYL}-2-(4-METHOXYPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C27H28N2O4

Molecular Weight

444.5 g/mol

IUPAC Name

3-[2-[2-(2,4-dimethylphenoxy)ethoxy]ethyl]-2-(4-methoxyphenyl)quinazolin-4-one

InChI

InChI=1S/C27H28N2O4/c1-19-8-13-25(20(2)18-19)33-17-16-32-15-14-29-26(21-9-11-22(31-3)12-10-21)28-24-7-5-4-6-23(24)27(29)30/h4-13,18H,14-17H2,1-3H3

InChI Key

ZUEARFIHQFJAJW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OCCOCCN2C(=NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)OC)C

Origin of Product

United States

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